molecular formula C15H13N11O B2711681 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide CAS No. 2034580-77-1

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Número de catálogo: B2711681
Número CAS: 2034580-77-1
Peso molecular: 363.345
Clave InChI: DHCXCQVHVZHNRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound “1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide” is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole moiety at the 6-position. This pyrimidine-triazole unit is linked via an azetidine ring to a purine-based carboxamide group. The azetidine’s three-membered ring introduces conformational rigidity, which may enhance binding specificity in biological targets. The triazole group contributes to π-π stacking and hydrogen-bonding interactions, critical for molecular stability and target engagement .

Propiedades

IUPAC Name

N-(7H-purin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N11O/c27-15(24-14-12-13(20-6-19-12)21-7-22-14)9-2-25(3-9)10-1-11(18-5-17-10)26-8-16-4-23-26/h1,4-9H,2-3H2,(H2,19,20,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCXCQVHVZHNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a triazole moiety, a pyrimidine ring, and a purine derivative. Its molecular formula is C15_{15}H16_{16}N8_{8}O, and it exhibits significant molecular interactions due to the presence of multiple nitrogen atoms in its structure.

Antitumor Activity

Research has demonstrated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide exhibit cytotoxic effects on various cancer cell lines. A study evaluated a series of N-(9H-purin-6-yl) benzamide derivatives and reported cytotoxic concentrations ranging from 3 to 39 μM. The lead compound induced apoptosis and inhibited cell proliferation effectively in vitro and showed promising in vivo antitumor activity when combined with nucleoside analogs like fludarabine .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Many compounds with purine derivatives act as kinase inhibitors. This action is crucial in cancer therapy as dysregulated kinase activity is often implicated in tumor progression .
  • Induction of Apoptosis : The ability to induce programmed cell death is a significant factor in the antitumor activity observed in various studies. The compound likely interacts with cellular pathways that regulate apoptosis.
  • Synergistic Effects : In combination therapies, such as those involving nucleoside analogs, the compound may enhance the overall therapeutic efficacy through synergistic mechanisms .

Case Studies

StudyCompoundFindings
N-(9H-purin-6-yl) Benzamide DerivativesInduced apoptosis in cancer cell lines; effective at concentrations of 3–39 μM.
1,3,4-Oxadiazole DerivativesExhibited antimicrobial activity against S. aureus and E. coli; promising results for further development.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 1H-1,2,4-triazole display potent activity against various bacterial strains, including resistant strains. The incorporation of the azetidine and carboxamide groups enhances the overall efficacy of the compound against pathogens.

Anticancer Properties
The compound has been evaluated for its anticancer effects in vitro. In studies involving human cancer cell lines, it demonstrated cytotoxicity by inducing apoptosis. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been reported to inhibit the activity of protein kinases such as AKT and ERK, which are crucial in cancer cell signaling.

Study 1: Antimicrobial Activity

A recent study tested the antimicrobial efficacy of various derivatives based on the core structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used for comparison.

Study 2: Anticancer Efficacy

In a laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting that the compound effectively induces programmed cell death in cancerous cells.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Biological Activity/Application Synthesis Yield/Purity
Target Compound Pyrimidine-triazole-azetidine-purine 1,2,4-Triazole, Purine, Azetidine, Carboxamide Hypothesized enzyme inhibition Not reported
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide () Pyrimidine-imidazole-pyrrole Imidazole, Trifluoromethyl, Pyrrole Not specified 35% yield, 98.67% HPLC purity
5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides () Oxazole-purine Oxazole, Purine, Carboxamide Xanthine oxidase inhibitors (IC₅₀ < 1 μM) Not reported
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () Pyridine-triazole 1,2,3-Triazole, Chloropyridine Agrochemical applications 75% yield

Key Observations:

Core Heterocycles :

  • The target compound’s pyrimidine-triazole-azetidine-purine architecture is distinct from imidazole-pyrrole () and oxazole-purine () systems. The azetidine ring’s strain may enhance binding selectivity compared to larger, more flexible rings in analogues .
  • Triazole derivatives in agrochemicals () prioritize stability via electron delocalization (C—N bond lengths: 1.348–1.366 Å), a feature likely shared with the target’s 1,2,4-triazole group .

Functional Group Impact: The purine-6-yl carboxamide in the target and compounds suggests shared mechanisms in enzyme inhibition, possibly via mimicking adenosine . ’s trifluoromethyl group enhances lipophilicity, contrasting with the target’s polar carboxamide and triazole groups, which favor solubility .

Synthesis and Purity: Lower yields in (35%) vs. (75%) highlight challenges in synthesizing multi-heterocyclic systems.

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target’s triazole and carboxamide groups likely improve aqueous solubility over ’s trifluoromethyl-pyrrole derivative.
  • Metabolic Stability : Triazole rings () resist oxidative degradation better than imidazoles, suggesting the target may have favorable pharmacokinetics .

Q & A

Q. What are the key synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including azetidine ring formation, pyrimidine functionalization, and coupling with the purine moiety. Critical steps include:

  • Azetidine core construction : Cyclization of precursor amines under reflux with catalysts like DCC (dicyclohexylcarbodiimide) .
  • Pyrimidine modification : Introducing the 1,2,4-triazole group via nucleophilic substitution under anhydrous conditions .
  • Coupling with purine : Amide bond formation using carbodiimide coupling agents (e.g., EDCI) in DMF at 0–5°C to minimize side reactions . Optimization : Adjusting stoichiometry (1:1.2 molar ratio for triazole introduction), solvent polarity (acetonitrile for better solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify azetidine ring protons (δ 3.5–4.2 ppm), pyrimidine C-H signals (δ 8.0–8.5 ppm), and purine aromaticity .
  • Mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]⁺ ~450–460 Da) and detect impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) and monitor degradation under stress conditions .

Q. What are the primary biological targets and assays used to evaluate activity?

  • Targets : Kinases (e.g., Aurora A) and purine-binding enzymes (e.g., adenosine deaminase) due to structural mimicry of ATP .
  • Assays :
  • In vitro kinase inhibition: Luminescent ADP-Glo™ assay to measure IC₅₀ values .
  • Binding affinity: Surface plasmon resonance (SPR) with immobilized target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to eliminate variability .
  • Off-target profiling : Use proteome-wide kinase profiling panels (e.g., DiscoverX KINOMEscan) to identify nonspecific interactions .
  • Computational docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to assess binding mode consistency across isoforms .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?

  • Functional group substitution : Systematically replace the triazole with pyrazole or imidazole to test steric/electronic effects on kinase selectivity .
  • Azetidine ring modification : Introduce methyl or fluorine substituents at the 3-position to enhance metabolic stability (logP reduction by 0.5–1.0 units) .
  • Free-energy perturbation (FEP) : Predict binding affinity changes using quantum mechanics/molecular mechanics (QM/MM) models .

Q. What methodologies are recommended for studying the compound’s mechanism of action in complex biological systems?

  • X-ray crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to resolve binding site interactions .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of proteins .
  • CRISPR-Cas9 knockout : Generate isogenic cell lines lacking putative targets (e.g., Aurora A) to confirm on-target effects .

Q. How can stability and degradation pathways be characterized under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24 hours, followed by LC-MS to identify degradants .
  • Plasma stability assay : Incubate in human plasma (37°C, 1 hour) and quantify parent compound loss via UPLC-MS/MS .
  • Solid-state stability : Store at 40°C/75% RH for 4 weeks; monitor polymorphic transitions via PXRD .

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